molecular formula C9H12O2 B144642 2-(2-Hydroxypropan-2-yl)phenol CAS No. 3045-32-7

2-(2-Hydroxypropan-2-yl)phenol

Cat. No. B144642
CAS RN: 3045-32-7
M. Wt: 152.19 g/mol
InChI Key: ZWAFTLGUMWLXJD-UHFFFAOYSA-N
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Patent
US09102665B2

Procedure details

To a stirred solution of methyl magnesium chloride (134 ml, 3M in THF) kept under nitrogen, at 0° C. was added a solution of 2-hydroxy acetophenone (50 g, 367 mmol) in anhydrous THF (100 ml). The reaction mixture was stirred. After completion of the reaction, the reaction mixture was treated with 4M acetic acid (500 ml) followed by usual workup in dichloromethane and FC to give hydroxy phenol 31 (25 g, 45%) as a colorless oil.
Quantity
134 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
C[Mg]Cl.OC[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=O.[C:14]([OH:17])(=O)[CH3:15].C1C[O:21]CC1>ClCCl>[OH:21][C:8]([C:13]1[CH:12]=[CH:11][CH:10]=[CH:15][C:14]=1[OH:17])([CH3:9])[CH3:6]

Inputs

Step One
Name
Quantity
134 mL
Type
reactant
Smiles
C[Mg]Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
OCC(=O)C1=CC=CC=C1
Name
Quantity
100 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
kept under nitrogen, at 0° C.
CUSTOM
Type
CUSTOM
Details
After completion of the reaction

Outcomes

Product
Name
Type
product
Smiles
OC(C)(C)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.